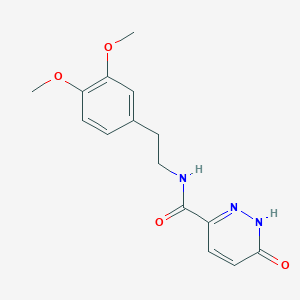

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-21-12-5-3-10(9-13(12)22-2)7-8-16-15(20)11-4-6-14(19)18-17-11/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZTVAQGEFJYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities between N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and related compounds:

Key Observations

Methyl or benzyl substitutions (e.g., ) reduce molecular weight but may limit target engagement due to reduced steric bulk .

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., 4-fluoro in ) exhibit enhanced protease inhibition, likely due to improved electron-withdrawing effects and binding pocket interactions .

Synthetic Accessibility :

- The target compound can be synthesized via amidation reactions analogous to those in and , using 2-(3,4-dimethoxyphenyl)ethylamine and 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with coupling agents like T3P or HATU .

- Fluorinated analogs (e.g., and ) require additional steps for introducing halogens or cyclobutyl groups, increasing synthetic complexity .

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 317.34 g/mol

- CAS Number : 1049567-03-4

The structure includes a pyridazine ring, which is known for its diverse pharmacological activities, and a dimethoxyphenethyl group that may enhance its biological interactions.

The biological activity of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways, potentially affecting cell proliferation and survival.

- Oxidative Stress Reduction : The compound might exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for preventing cellular damage.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro and in vivo.

- Antitumor Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antioxidant | In vitro | Significant reduction in reactive oxygen species (ROS) levels. |

| Study B | Anti-inflammatory | Animal model | Decreased levels of TNF-alpha and IL-6 in treated groups. |

| Study C | Antitumor | Cell lines | Inhibition of proliferation in breast cancer cells by 45%. |

Synthesis and Chemical Reactions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

- Condensation Reaction : The reaction of 3,4-dimethoxyphenethylamine with a dihydropyridazine precursor.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Q & A

Q. What are the key steps in synthesizing N-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the condensation of a pyridazine precursor (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) with 3,4-dimethoxyphenethylamine. Key steps include:

- Amide bond formation : Using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or DCM) under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization : Adjusting temperature (50–80°C), solvent polarity, and reactant stoichiometry to improve yields (typically 60–75%) and reduce by-products like unreacted amine or dimerization products .

Q. Which analytical methods are critical for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : H and C NMR verify the dihydropyridazine core, methoxyphenethyl substituents, and carboxamide linkage. Key signals include aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 386.1482 for CHNO) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥98% by UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Test against targets like COX-2 or proteasomes (IC determination via fluorogenic substrates) .

- Cellular viability assays : Use LPS-stimulated macrophages (e.g., RAW 264.7) to assess anti-inflammatory activity via TNF-α/IL-6 suppression .

- ADME screening : Measure logP (e.g., 2.8–3.5 via shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation for structure-activity relationship (SAR) studies?

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) and collect data using synchrotron radiation (λ = 0.9–1.0 Å). SHELXL refinement reveals dihedral angles between the pyridazine ring and methoxyphenethyl group, critical for binding pocket compatibility .

- Key findings : Substituent orientation (e.g., methoxy groups at C3/C4) influences hydrogen bonding with residues like Arg120 in COX-2 .

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

- Dose-response recalibration : Adjust pharmacokinetic parameters (e.g., bioavailability <30% due to first-pass metabolism) using PEGylated formulations .

- Orthogonal assays : Compare proteasome inhibition (in vitro) with murine sepsis models (in vivo) to identify off-target effects or metabolite interference .

- Metabolite profiling : LC-MS/MS to detect hydroxylated or demethylated derivatives that may alter activity .

Q. What strategies enhance selectivity for target enzymes over structurally similar isoforms?

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with catalytic sites (e.g., proteasome β5 subunit vs. β1) .

- Fragment-based design : Introduce substituents (e.g., fluorine at C2 of phenethyl) to exploit hydrophobic subpockets and reduce off-target binding .

- Kinetic studies : Measure ratios to differentiate between competitive and non-competitive inhibition .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50 values across studies?

- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or pre-incubation time .

- Reference controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

- Batch variability : Test multiple synthetic lots (≥3) to rule out impurity-driven artifacts .

Q. Why do some analogs with similar logP values exhibit divergent bioavailability?

- Solubility limitations : Despite comparable logP, crystalline analogs (e.g., ethyl ester derivatives) may have lower dissolution rates than amorphous forms .

- Efflux transporters : P-glycoprotein affinity assays (e.g., Caco-2 permeability) can explain poor intestinal absorption .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.